3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one
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Overview
Description
3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one typically involves multi-component reactions (MCRs). These reactions are known for their efficiency in creating complex molecules by combining three or more reactants in a single step. One common method involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones under various conditions . Catalysts such as 2-aminopyrazine or molecular sieves can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts that are reusable and environmentally benign are preferred to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds
Scientific Research Applications
3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules, including xanthenes and acridinediones
Biology: Investigated for its potential antioxidant properties and its ability to inhibit enzymes such as lipoxygenase and tyrosinase
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 2,2′-(4-nitrophenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 2,2′-(4-chlorophenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-6-14(17-15(21)10-18(2,3)11-16(17)22)19-12-7-5-8-13(9-12)20(23)24/h5,7-9,21H,4,6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYGARTVCQDXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(CC(CC2=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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